molecular formula C16H15N3O4 B2632210 (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate CAS No. 817172-49-9

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate

Cat. No. B2632210
CAS RN: 817172-49-9
M. Wt: 313.313
InChI Key: LRYCRLLIJIACBE-UHFFFAOYSA-N
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Description

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a chemical compound with an intriguing structure. It belongs to the class of imidazo[1,2-a]pyridines, which have garnered significant interest in medicinal chemistry due to their diverse bioactivity. These compounds exhibit properties such as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis effects. Some synthetic drugs containing imidazo[1,2-a]pyridine units have been commercialized, including Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprione (a heart-failure drug) .


Synthesis Analysis

A solvent- and catalyst-free method has been developed for synthesizing imidazo[1,2-a]pyridines. The key features of this method include its speed, cleanliness, high yield, simple workup, and environmental friendliness. The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. Notably, this approach avoids the drawbacks associated with traditional methods, such as harsh reaction conditions and solvent waste .

Future Directions

: Kong, D., Wang, X., Shi, Z., Wu, M., Lin, Q., & Wang, X. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research, 40, 529–531. Link

properties

IUPAC Name

oxalic acid;(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.C2H2O4/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13;3-1(4)2(5)6/h1-9H,10,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYCRLLIJIACBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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